Product packaging for 1-Chloro-1,2-dimethylsilolane(Cat. No.:CAS No. 55909-50-7)

1-Chloro-1,2-dimethylsilolane

Cat. No.: B14628880
CAS No.: 55909-50-7
M. Wt: 148.70 g/mol
InChI Key: WFDDJSQRSRZRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-1,2-dimethylsilolane is a specialized organosilicon compound of high interest in materials science research and organic synthesis. Its molecular structure, featuring a reactive carbon-chlorine bond within a silolane ring system, makes it a valuable precursor and building block. Researchers utilize this compound primarily as an intermediate in the development of novel silicon-based polymers and dendrimers. The chlorosilane functional group is pivotal in hydrolysis and condensation reactions, which are fundamental for constructing siloxane (Si-O-Si) networks. These networks form the basis of silicones, which are known for their excellent thermal stability, low glass transition temperatures, and resistance to environmental degradation . Potential research applications extend to the synthesis of pre-ceramic polymers, where siloxane-based precursors can be pyrolyzed to form silicon oxycarbide or silicon carbide materials for advanced manufacturing . Furthermore, the structural motif of the silolane ring may be exploited in creating custom cyclic structures for exploratory chemistry in areas such as ligand design or as components in high-performance elastomers and resins. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClSi B14628880 1-Chloro-1,2-dimethylsilolane CAS No. 55909-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55909-50-7

Molecular Formula

C6H13ClSi

Molecular Weight

148.70 g/mol

IUPAC Name

1-chloro-1,2-dimethylsilolane

InChI

InChI=1S/C6H13ClSi/c1-6-4-3-5-8(6,2)7/h6H,3-5H2,1-2H3

InChI Key

WFDDJSQRSRZRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC[Si]1(C)Cl

Origin of Product

United States

Theoretical and Computational Chemistry Approaches to 1 Chloro 1,2 Dimethylsilolane

Incorporation of Silolane Units into Polymeric Architectures

The reactive Si-Cl bond in 1-Chloro-1,2-dimethylsilolane allows for its incorporation into polymeric structures through various polymerization techniques. azom.com For instance, it can be used as a monomer or a co-monomer in condensation polymerization reactions. The resulting organosilicon polymers can exhibit a range of desirable properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. The stereochemistry of the 1,2-dimethylsilolane unit can also be exploited to control the tacticity and morphology of the resulting polymers.

The integration of silolane units into existing polymer backbones can significantly modify their properties. dtu.dk For example, the incorporation of the bulky and relatively rigid 1,2-dimethylsilolane unit can enhance the thermal stability and glass transition temperature of a polymer. Furthermore, the silicon atom can influence the electronic properties of the polymer, making it more suitable for specific applications. The ability to functionalize the silolane ring before or after polymerization provides a powerful tool for fine-tuning the final properties of the material. researchgate.net

Advanced Electronic and Optoelectronic Materials

Silole-based materials, which are derivatives of silacyclopentadiene, have shown significant promise as electron transport materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). ossila.com The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the silole ring facilitates efficient electron injection and transport. While this compound is not a silole itself, it can serve as a precursor for the synthesis of silole derivatives. The methyl groups on the ring can be used to tune the solubility and processing characteristics of the final material.

Certain silole derivatives exhibit interesting photoluminescent properties, making them suitable for use as emitters in OLEDs. The emission color and efficiency can be tuned by modifying the substituents on the silole ring. The photoreactive nature of some silane (B1218182) compounds also opens up possibilities for their use in photoresists and other photolithographic applications.

Catalytic Applications of Silolane-Derived Systems

While less common, silane-derived complexes can be utilized in catalysis. The silicon atom can act as a Lewis acid or be part of a ligand scaffold for a catalytically active metal center. The specific stereochemistry of this compound could be advantageous in developing catalysts for asymmetric synthesis.

Applications of Silolanes in Advanced Materials Science

Catalytic Applications of Silolane-Derived Systems

Silolane-Based Ligands in Metal-Catalyzed Transformations

There is currently no available research demonstrating the use of 1-Chloro-1,2-dimethylsilolane as a direct ligand or a precursor to a ligand in metal-catalyzed transformations. The reactivity of the silicon-chlorine bond in principle allows for its functionalization to potentially create novel ligand structures. For instance, substitution of the chloride with a phosphine-containing group could yield a P,Si-bidentate ligand. Such ligands are of interest in catalysis; however, no studies have been published that specifically utilize the this compound scaffold for this purpose.

Q & A

Q. What are the standard synthesis protocols for 1-chloro-1,2-dimethylsilolane, and how can reaction parameters be optimized to improve yield?

Synthesis typically involves ring-closing reactions or nucleophilic substitution at the silicon center. For example, halogen exchange reactions (e.g., replacing bromine with chlorine in silacyclobutane derivatives) under inert atmospheres (argon/nitrogen) at controlled temperatures (e.g., 40–60°C) can yield the target compound. Optimization parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or BF₃·OEt₂ may enhance reaction rates.
  • Solvent polarity : Non-polar solvents (e.g., dichloromethane) reduce side reactions.
  • Reaction time monitoring : Use thin-layer chromatography (TLC) or GC-MS to track intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

Key techniques include:

  • ¹H/¹³C NMR : Look for silicon-proton coupling (e.g., splitting patterns in methyl groups attached to Si). For this compound, chemical shifts near δ 0.5–1.5 ppm (Si–CH₃) and δ 3–4 ppm (Si–Cl) are typical.
  • ²⁹Si NMR : A singlet around δ −10 to −20 ppm confirms the tetrahedral silicon environment.
  • IR spectroscopy : Absorbances at 500–600 cm⁻¹ (Si–Cl stretching) and 1250–1260 cm⁻¹ (Si–CH₃ bending) .

Advanced Research Questions

Q. How do steric effects influence the isomerization kinetics of this compound derivatives, and what mechanistic insights can be gained from kinetic studies?

Steric hindrance between methyl groups and the chlorine substituent can slow isomerization. Experimental approaches include:

  • Variable-temperature NMR : Quantify activation energy (Eₐ) by observing rate changes between 25–80°C.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and steric strain .
  • Isotopic labeling : Use deuterated analogs to study hydrogen migration pathways during isomerization .

Q. What methodologies are recommended for assessing the thermodynamic stability of this compound under varying environmental conditions?

Stability studies should involve:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air.
  • Accelerated aging tests : Expose samples to UV light or elevated humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC or GC-MS.
  • Vapor pressure measurements : Use ebulliometry or static methods to determine volatility, which correlates with environmental persistence .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies may arise from trace impurities (e.g., residual catalysts or moisture). Mitigation strategies include:

  • Rigorous purification : Column chromatography with activated molecular sieves to remove water.
  • Controlled atmosphere techniques : Use gloveboxes for moisture-sensitive reactions.
  • Replicate studies : Compare results across multiple labs using standardized protocols (e.g., identical catalyst batches) .

Methodological Guidance

Q. What analytical protocols are optimal for detecting trace impurities in this compound?

  • GC-MS with headspace sampling : Identify volatile by-products (e.g., siloxanes) with detection limits <1 ppm.
  • High-resolution mass spectrometry (HRMS) : Assign exact masses to non-volatile impurities.
  • ²⁹Si DEPT NMR : Enhance sensitivity for silicon-containing contaminants .

Q. How should researchers design experiments to evaluate the environmental impact of this compound?

  • Aquatic toxicity assays : Use Daphnia magna or algae to assess EC₅₀ values.
  • Photolysis studies : Exclude UV-filtered light to simulate environmental degradation pathways.
  • Global Warming Potential (GWP) calculations : Compare radiative forcing values to CO₂ using IPCC methodologies .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing conflicting datasets on the compound’s reactivity?

  • Multivariate analysis : Principal Component Analysis (PCA) to identify outliers in reaction yield datasets.
  • Error propagation models : Quantify uncertainties in kinetic parameters (e.g., Arrhenius plots).
  • Meta-analysis : Pool data from peer-reviewed studies to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.